molecular formula C21H16ClFN2O B2807710 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole CAS No. 339009-68-6

1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole

Cat. No.: B2807710
CAS No.: 339009-68-6
M. Wt: 366.82
InChI Key: WSLSHCGAGPHXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole is a disubstituted benzimidazole derivative characterized by a 2-chloro-6-fluorobenzyloxy group at the N1 position and a 4-methylphenyl substituent at the C2 position of the benzimidazole core. Synthetic routes for similar compounds often involve condensation of substituted diamines with aldehydes under acidic conditions, as seen in related benzimidazole syntheses .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O/c1-14-9-11-15(12-10-14)21-24-19-7-2-3-8-20(19)25(21)26-13-16-17(22)5-4-6-18(16)23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSHCGAGPHXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl Group: This step often involves the nucleophilic substitution of a suitable benzimidazole derivative with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 4-methylphenyl Group: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst and appropriate boronic acid or ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions, potentially leading to the formation of N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of benzimidazole.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (N1/C2) Key Features Synthesis Yield (%) Computed LogP (XLogP3) Reference
Target Compound N1: 2-Cl-6-F-benzyloxy; C2: 4-MePh High lipophilicity, dual halogenation - Inferred ~5.6 -
1-[(2-Cl-6-F-benzyl)oxy]-2-(4-MeOPh)-1H-benzimidazole N1: 2-Cl-6-F-benzyloxy; C2: 4-MeOPh Methoxy group increases polarity vs. methyl - 5.6
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole N1: H; C2: 4-FPh Fluorine enhances metabolic stability 92 3.9 (estimated)
2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole N1: H; C2: 4-ClPh Chlorine improves halogen bonding - 4.2
1-Benzyl-2-(4-MeOPh)-1H-benzimidazole N1: Benzyl; C2: 4-MeOPh Bulky N1 substituent reduces activity - 4.8

Key Observations :

  • Methyl vs. Methoxy : The 4-methylphenyl group in the target compound increases lipophilicity (logP ~5.6) compared to the 4-methoxyphenyl analogue (logP 5.6), but reduces hydrogen-bonding capacity, which may affect solubility .
  • Synthetic Efficiency: High-yield syntheses (e.g., 92% for 2-(4-FPh)-6-methyl-benzimidazole ) suggest that sodium metabisulfite-mediated cyclization in polar solvents (e.g., ethanol/water) is more efficient than DMF-based methods for similar compounds .

Insights :

  • Halogenated derivatives like 2-(4-ClPh)-6-methyl-benzimidazole require stringent safety protocols due to inhalation risks . The target compound’s chloro-fluoro substituents may necessitate similar precautions.

Biological Activity

1-[(2-Chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its benzimidazole core, which is known for various biological activities. The structural formula can be represented as follows:

C17H16ClFN2O\text{C}_{17}\text{H}_{16}\text{ClF}\text{N}_2\text{O}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Animal models have indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound.

Case Study: Anti-inflammatory Effects in Rodent Models
In a controlled study involving induced paw edema in rats, administration of the compound resulted in a significant reduction in swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

The detailed mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary research suggests that it may interact with specific cellular pathways:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and function.
  • Anti-inflammatory Pathways : Modulation of cytokine release and inhibition of NF-kB signaling.

Q & A

Basic: What are the optimal synthetic routes for 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves nucleophilic substitution and cyclization reactions. Key steps include:

  • Substitution : Reacting 2-chloro-6-fluorobenzyl chloride with a hydroxyl-containing intermediate (e.g., 2-(4-methylphenyl)-1H-benzimidazole) in polar aprotic solvents like DMF or DMSO. Potassium carbonate or sodium hydroxide is used as a base to deprotonate the hydroxyl group, enhancing reactivity .
  • Cyclization : Controlled heating (60–85°C) ensures complete conversion while minimizing side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane improves yield (reported up to 65–75%) .
  • Optimization : Solvent choice (DMF > DMSO for faster kinetics), stoichiometric excess of benzyl chloride (1.2–1.5 eq.), and inert atmosphere (N₂/Ar) reduce oxidation byproducts .

Advanced: How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in benzimidazole derivatives?

Answer:

  • X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 6.51° between pyrazole and benzothiazole rings in related structures) and non-classical interactions (e.g., π-π stacking at 3.7 Å centroid distance). These metrics validate substituent orientation and steric effects .
  • Spectroscopy :
    • ¹H/¹³C NMR : Chemical shifts (δ 7.2–8.5 ppm for aromatic protons) and coupling constants (e.g., 8.8 Hz for ortho-F substituents) confirm substitution patterns .
    • IR : Stretching frequencies (e.g., 1650 cm⁻¹ for C=N in benzimidazole) verify ring closure .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 393.09) and fragmentation patterns .

Basic: What analytical techniques are most effective for confirming purity and structural integrity?

Answer:

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities (<0.5% area by UV at 254 nm). Retention time consistency (±0.1 min) confirms batch reproducibility .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.3% (e.g., C: 64.12%, H: 3.82%, N: 10.21%) .
  • Melting Point : Sharp melting ranges (e.g., 194–196°C) indicate high crystallinity and purity .

Advanced: How do computational methods predict the bioactivity of benzimidazole derivatives against specific targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG ≤ -8 kcal/mol suggests strong binding). For example, benzimidazole derivatives show favorable interactions with ATP-binding pockets in kinases (e.g., hydrogen bonding with Asp86 and hydrophobic contacts with Phe82) .
  • MD Simulations : 100-ns trajectories assess stability (RMSD < 2.0 Å) and ligand-protein residence times. Key residues (e.g., Tyr185) maintaining hydrogen bonds >80% simulation time indicate robust target engagement .
  • QSAR Models : Hammett constants (σ ≈ 0.78 for 4-methylphenyl) correlate with enhanced antimicrobial IC₅₀ values (e.g., 12.5 µM against S. aureus) .

Basic: What strategies reconcile contradictory biological activity data across studies?

Answer:

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies in cytotoxicity (e.g., 5 µM vs. 20 µM) may arise from cell line variability (HeLa vs. MCF-7) .
  • Structural Analogues : Evaluate substituent effects. For example, replacing 4-methylphenyl with 4-fluorophenyl increases logP (2.1 → 2.5), altering membrane permeability and apparent activity .
  • Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Advanced: What are key considerations in designing benzimidazole derivatives with enhanced pharmacological properties?

Answer:

  • Bioisosteric Replacement : Swap benzimidazole with benzoxazole to reduce metabolic lability (e.g., t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .
  • Substituent Engineering :
    • Electron-withdrawing groups (e.g., -Cl, -F) improve target affinity (ΔΔG = -1.2 kcal/mol) but may increase toxicity .
    • Bulky substituents (e.g., 4-methylphenyl) enhance selectivity by occupying hydrophobic pockets .
  • ADME Profiling : Optimize logP (2.0–3.5) and PSA (<90 Ų) for blood-brain barrier penetration or oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.